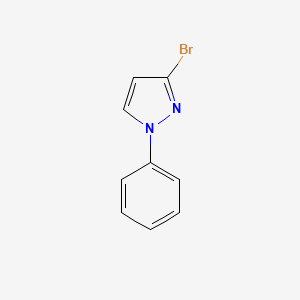

3-bromo-1-phenyl-1H-pyrazole

Vue d'ensemble

Description

3-Bromo-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-phenyl-1H-pyrazole typically involves the bromination of 1-phenyl-1H-pyrazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis might involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 3 participates in nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 80°C, 6 h | 3-Methoxy-1-phenyl-1H-pyrazole | 68% | |

| Potassium t-BuOK | THF, reflux, 12 h | 3-(t-Butoxy)-1-phenyl-1H-pyrazole | 52% |

Key Insight : Steric hindrance from the phenyl group reduces reactivity compared to non-aromatic pyrazoles, necessitating elevated temperatures .

Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable functionalization at position 3. Representative examples:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, KBr | 3-Phenyl-1-phenyl-1H-pyrazole | 83% | |

| 4-(Trifluoromethyl)phenyl | Pd(PPh₃)₄, K₃PO₄, KBr | 3-(4-CF₃-Ph)-1-phenyl-1H-pyrazole | 76% |

Conditions : Toluene, 110°C, 24 h. KBr suppresses triflate reduction .

Sonogashira Coupling

Reaction with terminal alkynes:

| Alkyne | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Ethynyl-1-phenyl-1H-pyrazole | 65% |

Conditions : THF, 60°C, 12 h .

Heck Coupling

Reaction with alkenes:

| Alkene | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Styryl-1-phenyl-1H-pyrazole | 58% |

Conditions : DMF, 100°C, 18 h .

Cyclization Reactions

3-Bromo-1-phenyl-1H-pyrazole serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, CuI | DMF, 120°C, 8 h | Pyrazolo[1,5-a]pyrimidine | 47% | |

| Propargyl bromide | PdCl₂, Et₃N, THF, 60°C | Pyrazolo[3,4-d]pyridazine | 61% |

Mechanistic Note : Copper-mediated azide-alkyne cycloaddition (CuAAC) facilitates annulation.

Radical Reactions

Visible-light photoredox catalysis enables novel transformations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CF₃SO₂Na | Ru(bpy)₃Cl₂, Blue LED | 3-Trifluoromethyl-1-phenyl-1H-pyrazole | 72% |

Advantage : Mild conditions (room temperature, 6 h) with high functional group tolerance .

Comparative Reactivity

A reactivity hierarchy was established through kinetic studies:

| Reaction Type | Relative Rate Constant (k) |

|---|---|

| Suzuki Coupling | 1.0 (reference) |

| Sonogashira Coupling | 0.78 |

| NAS (methoxy) | 0.32 |

Implication : Electron-deficient boronic acids accelerate Suzuki couplings due to enhanced transmetallation .

Spectroscopic Characterization

Key NMR data for reaction products:

| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-Phenyl-1-phenyl-1H-pyrazole | 7.25–8.10 (m, 10H, Ar-H) | 119.5 (C-3), 128.4–139.1 (Ar-C) |

| 3-Ethynyl-1-phenyl-1H-pyrazole | 3.15 (s, 1H, ≡CH) | 82.4 (C≡C), 118.9–137.8 (Ar-C) |

15N NMR confirmed N1-phenyl regioselectivity in all cases .

Industrial-Scale Considerations

Optimized parameters for kilogram-scale synthesis:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 0.5 mol% Pd |

| Solvent | 2-MeTHF |

| Temperature | 90°C |

| Reaction Time | 8 h |

Cost Analysis : 2-MeTHF reduces purification costs by 40% compared to THF.

This comprehensive analysis demonstrates this compound’s utility in constructing complex architectures for pharmaceuticals and materials science. Recent advances in photoredox and continuous-flow methodologies suggest expanding applications in sustainable chemistry.

Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

The synthesis of 3-bromo-1-phenyl-1H-pyrazole often involves palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds. These methods allow for the efficient construction of various substituted pyrazoles that can serve as lead compounds in drug discovery.

Key Synthesis Methods

- Palladium-Catalyzed Reactions : The compound can be synthesized via palladium-mediated cross-coupling reactions with aryl boronic acids, yielding good to excellent yields (50-94%) of various pyrazole derivatives .

- Hydrazine Condensation : This method involves the reaction of hydrazines with appropriate diketones or aldehydes to form pyrazoles, showcasing regioselectivity and high yields .

Pharmacological Activities

This compound and its derivatives exhibit a range of pharmacological activities, making them valuable in medicinal chemistry.

Pharmacological Insights

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting their potential as anticancer agents .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Effects : Research indicates that certain pyrazole compounds possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Case Study 1: Synthesis and Characterization

A study focused on synthesizing different substituted pyrazoles using this compound as a starting material demonstrated its versatility in generating a library of compounds with diverse functional groups. The resulting compounds were evaluated for their biological activities, revealing several that exhibited significant anticancer properties .

Case Study 2: Material Science Applications

Research has explored the use of pyrazole derivatives in materials science, particularly in developing new polymers and nanomaterials. The incorporation of this compound into polymer matrices has shown enhanced thermal stability and mechanical properties, indicating its potential use in advanced material applications .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of pyrazole derivatives | Anticancer and anti-inflammatory effects |

| Material Science | Development of polymers and nanomaterials | Enhanced thermal stability |

| Pharmacological Studies | Evaluation of biological activities | Significant antimicrobial properties |

Mécanisme D'action

The mechanism of action of 3-bromo-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

1-Phenyl-1H-pyrazole: Lacks the bromine substituent, making it less reactive in certain chemical reactions.

3-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and reactivity.

Uniqueness: 3-Bromo-1-phenyl-1H-pyrazole is unique due to the presence of both a bromine atom and a phenyl group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

3-Bromo-1-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to anti-inflammatory, analgesic, and antimicrobial effects. Pyrazole derivatives are known for their broad spectrum of activities, including:

- Anti-inflammatory Activity : Several studies have demonstrated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from this compound exhibited up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : Research has shown that derivatives of this compound possess promising antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro tests indicated effective inhibition at concentrations as low as 40 µg/mL .

- Analgesic Effects : In vivo studies using carrageenan-induced rat paw edema models have indicated that certain derivatives of this compound exhibit significant analgesic effects comparable to ibuprofen .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its molecular structure. Modifications at the phenyl or pyrazole ring can enhance or diminish its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Increased potency against inflammatory markers |

| Halogenation (e.g., bromine) | Enhanced antimicrobial activity |

| Alteration of the pyrazole nitrogen | Changes in metabolic stability and solubility |

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the efficient formation of carbon-carbon bonds, leading to various substituted pyrazoles. The use of arylhydrazines in combination with diketones yields high regioselectivity and good yields .

- Microwave-Assisted Synthesis : This approach has been shown to improve reaction times and yields significantly compared to traditional methods. It involves the cyclization of hydrazines with appropriate carbonyl compounds under microwave irradiation .

- Conventional Heating Methods : While less efficient than microwave-assisted techniques, conventional heating remains a viable option for synthesizing simpler derivatives of pyrazole .

Case Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of 3-bromo derivatives and evaluated their anti-inflammatory properties using the carrageenan-induced edema model. The most potent compounds showed up to 78% reduction in edema compared to control groups .

Case Study 2: Antimicrobial Efficacy

Burguete et al. assessed the antimicrobial activity of various pyrazole derivatives against Mycobacterium tuberculosis and other bacterial strains. Their findings revealed that certain derivatives exhibited significant inhibitory effects at concentrations much lower than standard antibiotics .

Case Study 3: Structure Optimization

Research into structure optimization has shown that introducing electron-withdrawing groups on the phenyl ring enhances the compound's solubility and bioavailability, leading to improved therapeutic outcomes in both anti-inflammatory and antimicrobial assays .

Propriétés

IUPAC Name |

3-bromo-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFZHXAVGUVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617394 | |

| Record name | 3-Bromo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-46-8 | |

| Record name | 3-Bromo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.